
6-Bromo-4-isopropylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-isopropylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6th position and an isopropyl group at the 4th position makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-isopropylquinoline typically involves the bromination of 4-isopropylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or acetic acid at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves a multi-step synthesis starting from readily available precursors like 4-isopropylaniline. The process includes steps like nitration, reduction, cyclization, and finally bromination .
化学反应分析
Types of Reactions
6-Bromo-4-isopropylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to tetrahydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: NBS in chloroform or acetic acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts with boronic acids.
Major Products Formed
Substitution: 6-Amino-4-isopropylquinoline.
Oxidation: this compound N-oxide.
Reduction: 6-Bromo-4-isopropyltetrahydroquinoline.
Coupling: 6-Bromo-4-isopropylbiphenyl.
科学研究应用
6-Bromo-4-isopropylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer drugs.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
作用机制
The mechanism of action of 6-Bromo-4-isopropylquinoline depends on its application:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may interact with pathways involving signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
6-Bromoquinoline: Lacks the isopropyl group, making it less hydrophobic.
4-Isopropylquinoline: Lacks the bromine atom, affecting its reactivity.
6-Bromo-4-chloroquinoline: Contains a chlorine atom instead of an isopropyl group, altering its chemical properties.
Uniqueness
6-Bromo-4-isopropylquinoline is unique due to the combination of the bromine atom and the isopropyl group, which enhances its reactivity and potential biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
属性
分子式 |
C12H12BrN |
|---|---|
分子量 |
250.13 g/mol |
IUPAC 名称 |
6-bromo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12BrN/c1-8(2)10-5-6-14-12-4-3-9(13)7-11(10)12/h3-8H,1-2H3 |
InChI 键 |
PUGFOTZNYFYHBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C2C=C(C=CC2=NC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


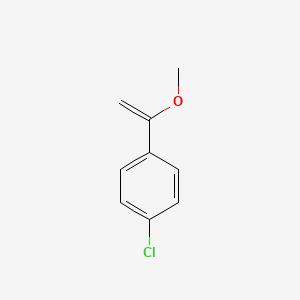
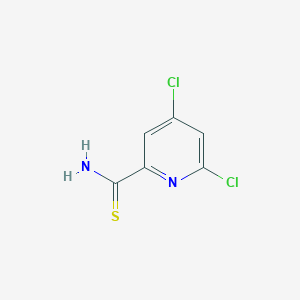
![2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine](/img/structure/B13673412.png)

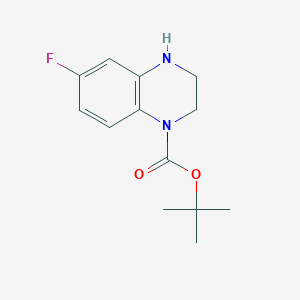
![2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673440.png)
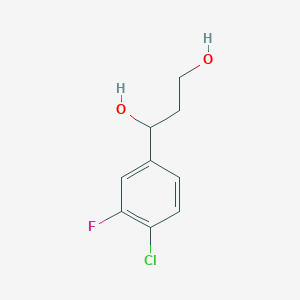

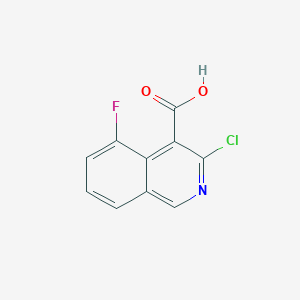
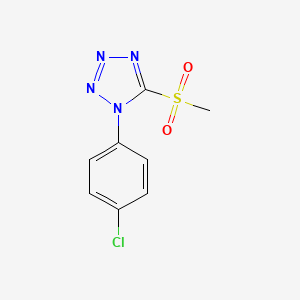
![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)



